molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Triethylmethylammonium methyl carbonate

Cat. No. B050297
Key on ui cas rn: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
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Patent
US06914768B2

Procedure details

Next, the reaction solution of triethylmethylammonium methylcarbonate was reacted with 42% aqueous solution of fluoroboric acid at room temperature to obtain a reaction solution of triethylmethylammonium tetrafluoroborate. Then, the reaction solution of triethylmethylammonium tetrafluoroborate was added to n-butanol and subjected to rectification to remove methanol, dimethyl carbonate and water to obtain a tank bottom liquid containing crude triethylmethylammonium tetrafluoroborate. Then, the crude triethylmethylammonium tetrafluoroborate was purified by crystallization using n-butanol/water mixed solvent (85/15 in weight ratio) to obtain purified triethylmethylammonium tetrafluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(=O)[O-].[CH2:6]([N+:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH3:9])[CH3:7].[F:14][B-:15]([F:18])([F:17])[F:16].[H+]>>[F:14][B-:15]([F:18])([F:17])[F:16].[CH2:6]([N+:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH3:9])[CH3:7] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([O-])=O.C(C)[N+](C)(CC)CC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.C(C)[N+](C)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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